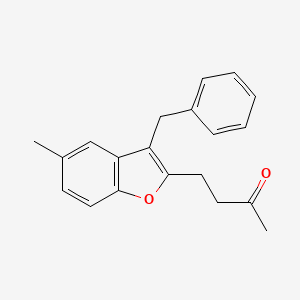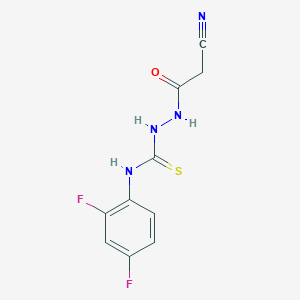![molecular formula C14H14N4O5 B4733381 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid](/img/structure/B4733381.png)
4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid
Vue d'ensemble
Description
4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid, also known as NPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPB is a pyrazole derivative that has been synthesized through various methods and has shown promising results in various fields of research.
Mécanisme D'action
The mechanism of action of 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. It has also been shown to protect neurons from oxidative stress-induced damage by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, induction of apoptosis in cancer cells, and protection of neurons from oxidative stress-induced damage. It has also been found to have antioxidant properties and to increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines, which can be useful in studying the role of inflammation in various diseases. Another advantage is its ability to induce apoptosis in cancer cells, which can be useful in studying the mechanisms of cancer cell death. However, one limitation of using 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid, including its potential as a therapeutic agent for various diseases, such as neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanisms of action of 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid and its potential applications in scientific research. Additionally, studies are needed to determine the optimal dosage and administration of 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid for various applications.
Applications De Recherche Scientifique
4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory properties, with results showing that 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid inhibits the production of pro-inflammatory cytokines. 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid has also been found to have anti-tumor properties, with studies showing that it induces apoptosis in cancer cells. Additionally, 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid has been studied for its potential as a therapeutic agent for neurodegenerative diseases, with results showing that it protects neurons from oxidative stress-induced damage.
Propriétés
IUPAC Name |
4-[4-(4-nitropyrazol-1-yl)butanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5/c19-13(16-11-5-3-10(4-6-11)14(20)21)2-1-7-17-9-12(8-15-17)18(22)23/h3-6,8-9H,1-2,7H2,(H,16,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMNXWCYMPNBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetate](/img/structure/B4733314.png)
![3,6-dimethyl-4-[(4-methyl-1-piperidinyl)carbonyl]isoxazolo[5,4-b]pyridine](/img/structure/B4733322.png)

![7-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4733337.png)
![ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4733344.png)

![N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4733351.png)

![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-methylbenzamide](/img/structure/B4733365.png)
![5-(3,4-dimethoxybenzoyl)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4733373.png)
![6-cyclopropyl-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4733382.png)
![N-[3-(4-morpholinyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4733397.png)
![methyl 3-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B4733408.png)
